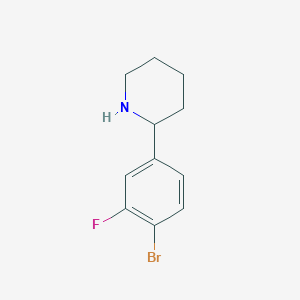![molecular formula C8H11BrO2S B13590330 1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, offering high passive permeability, water solubility, and metabolic stability .
Preparation Methods
The synthesis of 1-Bromo-3-(cyclopropanesulfonyl)bicyclo[111]pentane typically involves the use of [111]propellane as a precursor One common method includes the reaction of [11The reaction conditions often involve the use of Grignard reagents, which facilitate the incorporation of the bicyclo[1.1.1]pentane unit into various derivatives . Industrial production methods may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to remove the bromine atom.
Radical Reactions: The compound can participate in radical reactions, such as radical diphosphination, to form various derivatives.
Major products formed from these reactions include disubstituted bicyclo[1.1.1]pentane derivatives, ketones, and other functionalized compounds .
Scientific Research Applications
1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane involves its ability to act as a bioisostere, replacing phenyl rings, tert-butyl groups, and internal alkynes in various molecules. This replacement can improve the physicochemical properties of drug candidates, such as solubility, metabolic stability, and permeability . The compound can interact with molecular targets through its unique three-dimensional structure, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane: This compound has a similar structure but with a different sulfonyl group, leading to variations in its reactivity and applications.
1,3-Diiodobicyclo[1.1.1]pentane: This compound is used as an intermediate in various synthetic routes and has different reactivity due to the presence of iodine atoms.
The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives .
Properties
Molecular Formula |
C8H11BrO2S |
|---|---|
Molecular Weight |
251.14 g/mol |
IUPAC Name |
1-bromo-3-cyclopropylsulfonylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C8H11BrO2S/c9-7-3-8(4-7,5-7)12(10,11)6-1-2-6/h6H,1-5H2 |
InChI Key |
JWKKQWHSTHLKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C23CC(C2)(C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


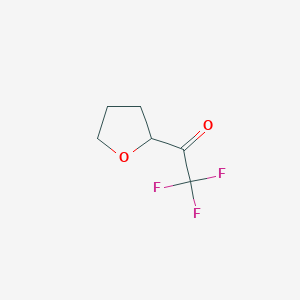
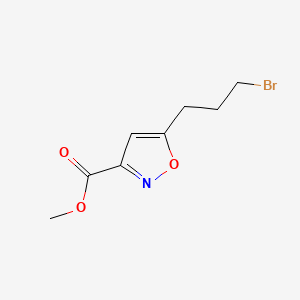
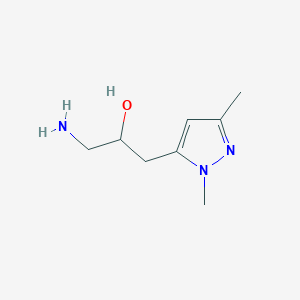
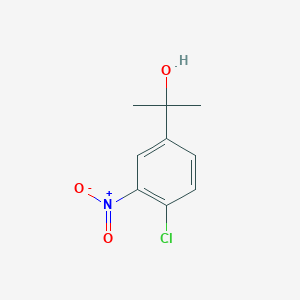
![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
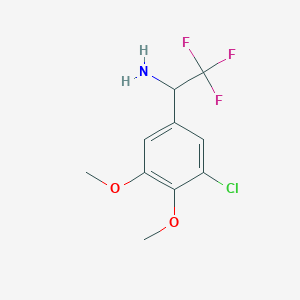
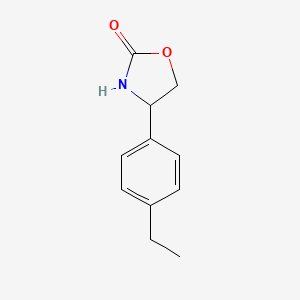
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
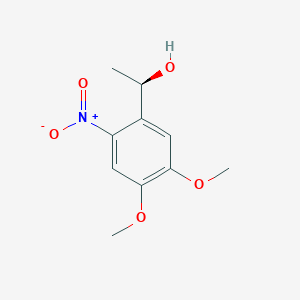
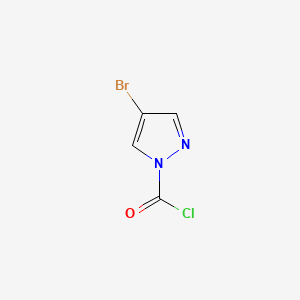
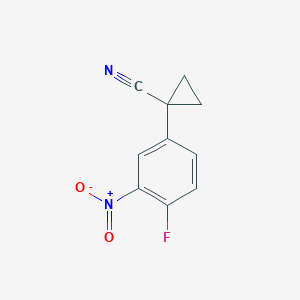
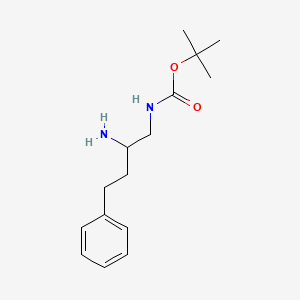
![methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate](/img/structure/B13590357.png)
